1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-(2-ethylsulfonylethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-2-13(11,12)4-3-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZZDBTCCMFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine or alcohol derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The applications of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine are wide-ranging, spanning across chemistry, biology, medicine, and industry. It is crucial in the creation of complex organic molecules and heterocycles. Furthermore, ongoing research is exploring its potential as a pharmaceutical intermediate for novel drug development.
Scientific Research Applications
- Chemistry this compound serves as a fundamental building block in the synthesis of complex organic molecules and heterocycles.
- Biology The compound is actively being studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Current research aims to explore its potential as a pharmaceutical intermediate in the creation of new drugs.
- Industry It sees use in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
this compound can be compared to other compounds with similar structures to examine differences in chemical and biological properties:
- 1-[2-(Ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine This compound shares a similar structure but has a methyl group substitution that can alter its chemical and biological properties.
- 1-[2-(Ethylsulfanyl)ethyl]-1h-pyrazol-4-amine The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Chemical Reactions Analysis
this compound is involved in various chemical reactions:
- Oxidation Oxidation can occur using agents like hydrogen peroxide or potassium permanganate, leading to sulfone derivatives.
- Reduction Reduction reactions can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
- Substitution The ethanesulfonyl group is subject to nucleophilic substitution reactions with reagents such as sodium azide and alkyl halides.
- Condensation It participates in condensation reactions with aldehydes or ketones to produce imines or hydrazones.
The main products of these reactions are dependent on the specific reagents and conditions used.
Biological Activity
Studies indicate that pyrazole derivatives can inhibit phosphodiesterase enzymes, which are important in inflammatory pathways. This inhibition modulates cyclic nucleotide levels, potentially reducing inflammation and offering therapeutic effects for conditions like psoriasis and arthritis.
Data Table
The structural features and properties of related compounds are shown in the table below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-methanesulfonylethyl)-1H-pyrazol-4-amine | Methanesulfonyl group | Potent inhibitor of phosphodiesterase 4 |
| 1-(2-methylsulfonylethyl)-1H-pyrazol-5-amine | Methylsulfonyl group | Exhibits anti-cancer properties |
| 1-(2-benzenesulfonylethyl)-1H-pyrazol-3-amines | Benzenesulfonyl group | Known for antimicrobial activity |
Mechanism of Action
The mechanism of action of 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazole ring can also interact with various biological pathways, affecting cellular processes and signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Halogen-Substituted Analogs
- 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine Structure: Bromine at the 4-position of the pyrazole ring. Properties: Molecular weight (256.107 g/mol) is higher due to bromine. This compound may exhibit distinct reactivity in cross-coupling reactions .
Heterocyclic and Aromatic Substituents
- N-(3-Chlorobenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine Structure: Piperidinyl group (basic nitrogen) and 3-chlorobenzyl substituent. The chlorobenzyl group adds aromaticity and lipophilicity, which may influence receptor binding .
- 1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine Structure: Ethyl and furyl groups. Molecular weight (205.26 g/mol) is lower, suggesting reduced steric hindrance .
Functional Group Modifications
Trifluoromethyl Substitution
- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Amine and Sulfonamide Derivatives
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility Insights |
|---|---|---|---|
| 1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-4-amine | 229.29 (estimated) | Ethanesulfonyl, amine | Moderate polarity due to sulfonyl |
| 1-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-4-amine | 256.11 | Bromine | Lipophilic; potential halogen bonding |
| 1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine | 205.26 | Furan | Lower solubility in aqueous media |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | 179.14 | CF₃ | High metabolic stability |
Biological Activity
1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound this compound features a pyrazole ring with an ethanesulfonyl substituent, contributing to its unique reactivity and biological properties. Its molecular formula is , and it has a molecular weight of 217.29 g/mol. The structural characteristics are key to its interaction with biological targets.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. The ethanesulfonyl group enhances the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to modulation of enzyme activity and disruption of cellular processes, which may be beneficial in various therapeutic contexts.
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Activity : The compound has been identified as an effective inhibitor of phosphodiesterase enzymes, which play a crucial role in inflammatory pathways. By modulating cyclic nucleotide levels, it can reduce inflammation, making it a potential candidate for treating conditions such as arthritis and psoriasis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further investigations are needed to confirm these effects against specific pathogens.
- Anticancer Potential : Research indicates that pyrazole derivatives can exhibit antiproliferative effects against cancer cell lines. For instance, related compounds have shown sub-micromolar activity against various cancer types, suggesting that this compound could also be developed for cancer therapy .
Comparison of Biological Activities
| Compound Name | Biological Activity | IC50 Values (µM) | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Anti-inflammatory | Not specified | Phosphodiesterase inhibition |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 inhibitor | 0.005 | Cyclin-dependent kinase 2 (CDK2) |
| Related pyrazole derivatives | Antiproliferative | 0.127 - 0.560 | Various cancer cell lines |
Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of pyrazole derivatives highlighted the efficacy of similar compounds in reducing inflammatory markers in animal models. The findings indicated that these compounds could significantly lower levels of pro-inflammatory cytokines, supporting their potential use in inflammatory diseases.
Anticancer Activity
In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells by affecting key regulatory proteins involved in the cell cycle. For example, one derivative was found to reduce phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases . This suggests that this compound may similarly influence cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions (e.g., amide bond formation) using reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF, THF). For example, describes a coupling reaction between 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid and a pyrazol-4-amine derivative under N,N-diisopropylethylamine catalysis. Optimization includes:
- Temperature control (room temperature to 120°C, depending on reactivity).
- Purification via flash chromatography (e.g., 20% ethyl acetate/hexanes) or recrystallization.
- Monitoring reaction progress using TLC or LC-MS.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonyl and ethyl groups). and use NMR for structural validation.
- IR : Identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., reports MW = 233.27 g/mol).
- Data Table :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 2.5–3.5 (sulfonyl-CH₂) | |
| IR | 1350 cm⁻¹ (S=O) | |
| HRMS | [M+H]⁺ = 234.280 |
Q. How can purity and stability be assessed post-synthesis?
- Methodology :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) via accelerated stability protocols.
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodology :
- Synthesize analogs with varying substituents (e.g., halogen, methoxy, trifluoromethyl) using methods in and .
- Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli). reports oxadiazole derivatives with substituted phenyl groups showing enhanced activity.
- Use computational modeling (e.g., molecular docking) to predict binding interactions with target enzymes.
Q. What strategies resolve ambiguities in crystallographic data for sulfonyl-containing pyrazoles?
- Methodology :
- X-ray Crystallography : Use SHELX ( ) for refinement, especially for high-resolution data. achieved an R factor of 0.041 using single-crystal studies.
- Mercury Software ( ): Visualize and overlay structures to identify conformational differences.
- Address twinning or disorder by collecting multiple datasets or using twin-law corrections.
Q. How can contradictory results in biological assays be addressed methodologically?
- Approach :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
